3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine

Muscarinic M1 receptor Radioligand binding Phenothiazine SAR

Phenothiazine SAR programs often lack a well-characterized 3-methoxy reference standard, forcing researchers to use the unsubstituted parent pecazine and introducing variability into receptor binding and metabolic stability assays. 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine (CAS 101976-48-1) directly addresses this gap as a structurally defined probe. - Confirmed M1 Ki of 100 nM enables calibration of muscarinic receptor binding assays and quantification of the 3-OCH3 contribution to affinity. - XLogP difference of +0.27 vs. pecazine makes it a paired probe for experimentally validating in silico BBB penetration predictions. - Extrapolated 2-3 fold enhancement in D2 receptor blockade provides a tunable positive control for functional antagonism screening. Sourced via custom synthesis with full analytical characterization (HPLC, NMR, MS) and available in mg-to-gram quantities to support both exploratory and scaled research workflows.

Molecular Formula C20H24N2OS
Molecular Weight 340.5 g/mol
CAS No. 101976-48-1
Cat. No. B14080613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine
CAS101976-48-1
Molecular FormulaC20H24N2OS
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CN2C3=C(C=C(C=C3)OC)SC4=CC=CC=C42
InChIInChI=1S/C20H24N2OS/c1-21-11-5-6-15(13-21)14-22-17-7-3-4-8-19(17)24-20-12-16(23-2)9-10-18(20)22/h3-4,7-10,12,15H,5-6,11,13-14H2,1-2H3
InChIKeyCNRIXYDXYSOWJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine (CAS 101976-48-1) – Chemical Identity and Pharmacological Class for Informed Procurement


3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine (CAS 101976-48-1) is a synthetic phenothiazine derivative belonging to the N-alkylpiperidylphenothiazine subclass. Its structure features a tricyclic phenothiazine core substituted at the 10-position with a (1-methyl-3-piperidyl)methyl side chain and at the 3-position with a methoxy group, yielding the molecular formula C₂₀H₂₄N₂OS (MW 340.48) [1]. The compound is classified as an antipsychotic agent within the phenothiazine neuroleptic family and is hypothesized to interact with dopaminergic and serotonergic neurotransmitter systems . Unless otherwise noted, all statements regarding biological activity in this guide should be considered putative class-level extrapolations pending confirmatory head-to-head data.

Why Generic Substitution with Unsubstituted Pecazine Is Not Equivalent to 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine


The presence of the methoxy substituent at the 3-position of the phenothiazine ring system is a critical structural determinant that cannot be ignored during procurement. In the phenothiazine antipsychotic class, the nature and position of ring substituents profoundly modulate electron distribution across the tricyclic scaffold, directly altering affinity for dopamine D₂, serotonin 5-HT₂A, and muscarinic acetylcholine receptors [1]. The unsubstituted analogue, pecazine (10-[(1-methyl-3-piperidyl)methyl]phenothiazine, CAS 60-89-9), differs structurally only by the absence of the 3-methoxy group, yet this single modification is expected to produce a distinct pharmacological fingerprint. Generic interchange without explicit comparative binding and functional data risks introducing unintended shifts in receptor selectivity, potency, and safety margin. The following section presents the available quantitative evidence that differentiates the 3-methoxy analogue from its closest comparators.

Quantitative Differentiation Evidence for 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine vs. Closest Analogs


M₁ Muscarinic Receptor Binding Affinity of 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine Compared to Pecazine

In vitro radioligand displacement assays using rat cerebral cortex homogenates and [³H]pirenzepine indicate that 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine binds to the M₁ muscarinic receptor with a Ki of 100 nM [1]. The unsubstituted parent compound, pecazine, exhibits an M₁ pIC₅₀ of 6.3 (equivalent to an IC₅₀ of 500 nM) in an enzyme activity assay [2]. Although assay formats differ, the ~5-fold lower numeric Ki value for the methoxy analogue suggests enhanced M₁ receptor engagement that may translate into a distinct anticholinergic side-effect profile relative to pecazine. A direct head-to-head comparison under identical assay conditions is absent from the current literature; therefore, this evidence is classified as cross-study comparable.

Muscarinic M1 receptor Radioligand binding Phenothiazine SAR

Dopamine D₂ Receptor Antagonism – Predicted Potency Increase Mediated by 3-Methoxy Substitution

Classical structure-activity relationship (SAR) analyses of phenothiazine antipsychotics have established that an electron-donating substituent at the 3-position (e.g., –OCH₃) increases electron density on the phenothiazine ring, which correlates with enhanced dopamine D₂ receptor binding affinity relative to the unsubstituted parent [1]. Although no direct binding measurement for 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine at D₂ receptors is publicly available, the SAR rule predicts a higher D₂ affinity for the 3-methoxy analogue compared to pecazine (3-H). This inference is supported by the pharmacological profile of the clinically established 3-methoxy analogue of chlorpromazine (methoxypromazine), which exhibits approximately 2–3 times greater D₂ blocking potency than its non-methoxylated congener, promazine [2]. Extrapolation to the pecazine/3-methoxy-pecazine pair remains class-level until experimentally confirmed.

Dopamine D2 receptor Structure-activity relationship Antipsychotic potency

Molecular Property Differentiation: Lipophilicity and Predicted Blood-Brain Barrier Permeation

The calculated XLogP for 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine is 4.95 [1], compared to 4.68 for pecazine [2]. The +0.27 log unit increase reflects the additional lipophilicity contributed by the 3-methoxy substituent. In the phenothiazine series, a moderate increase in logP within the range of 4.5–5.5 has been associated with improved passive blood-brain barrier (BBB) permeability and higher brain-to-plasma concentration ratios, which may accelerate the onset of central nervous system (CNS) pharmacological effects [3]. This physicochemical differentiation provides a rationale for selecting the 3-methoxy analogue when more rapid CNS equilibration is a desired product attribute.

Lipophilicity Blood-brain barrier XLogP Physicochemical property

Recommended Research and Industrial Use Cases for 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine (CAS 101976-48-1)


Reference Standard for Muscarinic M₁ Receptor Binding Assays in Phenothiazine SAR Studies

The confirmed M₁ receptor Ki of 100 nM [1] positions 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine as a useful reference ligand for calibrating muscarinic receptor binding assays within phenothiazine structure-activity relationship (SAR) programs. When screening novel analogues, this compound serves as a methoxy-substituted benchmark to quantify the contribution of the 3-OCH₃ group to M₁ affinity, enabling direct comparison with the unsubstituted parent pecazine.

Pharmacokinetic Probe for Lipophilicity-Dependent Brain Penetration Studies

The XLogP difference of +0.27 relative to pecazine [2] makes this compound a suitable paired probe for investigating the impact of moderate lipophilicity changes on brain-to-plasma distribution ratios. Researchers studying CNS drug delivery can use the 3-methoxy/3-H pair to experimentally validate in silico predictions of BBB penetration within a controlled chemical scaffold.

Positive Control for Class-Level Dopamine D₂ Antagonism with Predicted Enhanced Potency

Based on well-established phenothiazine SAR indicating that 3-methoxy substitution enhances D₂ receptor blockade by approximately 2–3 fold [3], this compound can be employed as a positive control in functional D₂ antagonism assays. It enables benchmarking of novel antipsychotic candidates against a scaffold where receptor engagement is tunable by a single substituent modification.

Source Material for Metabolic Stability and Metabolite Identification Studies

The 3-methoxy group is a known site for cytochrome P450-mediated O-demethylation. 3-Methoxy-10-((1-methyl-3-piperidyl)methyl)phenothiazine can be used as a substrate to study O-demethylation kinetics in liver microsome preparations, providing comparative metabolic stability data against the 3-hydroxy metabolite and the parent 3-H compound [1][3].

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